Levonantradol
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Overview
Description
Levonantradol is a synthetic cannabinoid analog of dronabinol (Marinol) developed by Pfizer in the 1980s. It is approximately 30 times more potent than tetrahydrocannabinol (THC) and exhibits significant antiemetic and analgesic effects via activation of cannabinoid receptors CB1 and CB2 . This compound is not currently used in medicine as dronabinol or nabilone are considered more useful for most conditions. it is widely used in research into the potential therapeutic applications of cannabinoids .
Preparation Methods
The first asymmetric synthesis of levonantradol was accomplished, and the 3-D solution structure of its core architecture was confirmed by nuclear magnetic resonance (NMR) and computational methods . The synthetic route involves the resolution of racemic 5-phenyl-2-pentanol via diastereomeric salts with (S)-α-methylbenzylamine . The reaction conditions include the use of phthalic anhydride, pyridine, and ethyl acetate at various temperatures
Chemical Reactions Analysis
Levonantradol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can occur at different positions on the this compound molecule.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Levonantradol has been extensively studied for its potential therapeutic applications. Some of the key areas of research include:
Biology: Research on this compound helps in understanding the biological effects of cannabinoids on various physiological processes.
Industry: While not widely used in industrial applications, this compound’s synthesis and properties provide insights into the development of new synthetic cannabinoids.
Mechanism of Action
Levonantradol is a full agonist of the CB1 receptor, which belongs to the superfamily of G-protein coupled receptors (GPCRs) . Endogenous cannabinoids naturally activate GPCRs, modulating the inhibition of adenylyl cyclase and the accumulation of cyclic adenosine monophosphate (cAMP) . The activation of CB1 receptors decreases calcium conductance and increases potassium conductance in the brain, modulating synaptic transmission and mediating psychoactivity . Synthetic cannabinoids like this compound mimic these actions, leading to its analgesic and antiemetic effects .
Comparison with Similar Compounds
Levonantradol is compared with other synthetic cannabinoids, including:
- CP 42,096
- CP 47,497
- CP 55,940
- CP 55,244
These compounds share similar structures and pharmacological activities but differ in their potency and specific effects . This compound is unique due to its high potency and specific binding affinity to cannabinoid receptors .
properties
CAS RN |
71048-87-8 |
---|---|
Molecular Formula |
C27H35NO4 |
Molecular Weight |
437.6 g/mol |
IUPAC Name |
[(6S,6aR,9R,10aR)-9-hydroxy-6-methyl-3-[(2R)-5-phenylpentan-2-yl]oxy-5,6,6a,7,8,9,10,10a-octahydrophenanthridin-1-yl] acetate |
InChI |
InChI=1S/C27H35NO4/c1-17(8-7-11-20-9-5-4-6-10-20)31-22-15-25-27(26(16-22)32-19(3)29)24-14-21(30)12-13-23(24)18(2)28-25/h4-6,9-10,15-18,21,23-24,28,30H,7-8,11-14H2,1-3H3/t17-,18+,21-,23+,24-/m1/s1 |
InChI Key |
FFVXQGMUHIJQAO-BFKQJKLPSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]2CC[C@H](C[C@H]2C3=C(N1)C=C(C=C3OC(=O)C)O[C@H](C)CCCC4=CC=CC=C4)O |
SMILES |
CC1C2CCC(CC2C3=C(N1)C=C(C=C3OC(=O)C)OC(C)CCCC4=CC=CC=C4)O |
Canonical SMILES |
CC1C2CCC(CC2C3=C(N1)C=C(C=C3OC(=O)C)OC(C)CCCC4=CC=CC=C4)O |
Appearance |
Solid powder |
Other CAS RN |
71048-87-8 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
levonantradol nantradol nantradol hydrochloride nantradol hydrochloride (6S-(3(S*), 6alpha,6aalpha,9alpha,10abeta))-isomer nantradol hydrochloride, (3(R*),6alpha,6aalpha,9alpha,10abeta)-(+)-isomer nantradol, ((3(R*),6alpha,6aalpha,9alpha,10abeta)-(+-))-isomer nantradol, ((3(S*),6alpha,6aalpha,9alpha,10abeta)-(+-))-isomer nantradol, (6R-(3(S*),6alpha,6aalpha,9alpha,10abeta))-isomer nantradol, (6S-(3(S*),6alpha,6aalpha,9alpha,10abeta))-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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